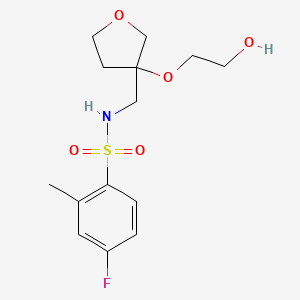
4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H20FNO5S and its molecular weight is 333.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula: C15H20FNO4S
- Molecular Weight: 335.39 g/mol
The structure includes a sulfonamide functional group, a tetrahydrofuran moiety, and a fluorine atom, which may contribute to its biological activity.
The biological activity of sulfonamides often involves the inhibition of specific enzymes or receptors. The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition can lead to antibacterial effects, making sulfonamides valuable in treating infections. The presence of the tetrahydrofuran ring may enhance the compound's interaction with biological targets, potentially improving its efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides have been traditionally used as antibiotics due to their ability to inhibit bacterial growth. Preliminary studies on related compounds suggest that this compound may also possess similar activity against a range of pathogens.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of related compounds. For example, nucleoside analogs have shown effectiveness against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). Although specific data on this compound is limited, its structural similarities to known antiviral agents warrant further investigation into its potential antiviral mechanisms.
Case Studies and Research Findings
-
Study on Related Sulfonamides:
A study investigating the biological activity of various sulfonamide derivatives found that modifications to the molecular structure significantly impacted their antimicrobial efficacy. The introduction of fluorine atoms often enhanced potency against specific bacterial strains. -
Antiviral Efficacy:
In vitro assays have demonstrated that certain nucleoside analogs can effectively inhibit HBV polymerase with IC50 values in the low nanomolar range. These findings suggest that structural modifications similar to those present in this compound could lead to compounds with enhanced antiviral activity . -
Pharmacokinetic Studies:
Research has shown that compounds with tetrahydrofuran moieties exhibit favorable pharmacokinetic profiles, including improved solubility and bioavailability. These properties are crucial for the development of effective therapeutic agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H20FNO4S |
| Molecular Weight | 335.39 g/mol |
| Antimicrobial Activity | Potentially significant |
| Antiviral Activity | Under investigation |
| Mechanism of Action | Enzyme inhibition |
属性
IUPAC Name |
4-fluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO5S/c1-11-8-12(15)2-3-13(11)22(18,19)16-9-14(21-7-5-17)4-6-20-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXOIUDRGOADBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCOC2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














